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Compound of Interest

Compound Name: Propan-2-yl 2-phenoxypropanoate

CAS No.: 42412-86-2

Cat. No.: B14667210

Get Quote

Chemical Identity & Core Data
Propan-2-yl 2-phenoxypropanoate (also known as Isopropyl 2-phenoxypropionate) is the

isopropyl ester of 2-phenoxypropanoic acid. Structurally, it consists of a phenoxy group

attached to the

-carbon of a propanoate moiety, which is esterified with an isopropyl group. It serves as a
critical lipophilic probe in Quantitative Structure-Activity Relationship (QSAR) studies for auxin-
like herbicides and as a substrate for evaluating lipase-catalyzed kinetic resolutions.
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Parameter Value

IUPAC Name Propan-2-yl 2-phenoxypropanoate

Common Name Isopropyl 2-phenoxypropionate

CAS Registry Number 42412-86-2

Molecular Formula

Molecular Weight 208.25 g/mol

SMILES CC(C)OC(=O)C(C)Oc1ccccc1

InChIKey YJHZESNWLCHQIK-UHFFFAOYSA-N

LogP (Predicted) ~3.2 - 3.5

H-Bond Donors/Acceptors 0 / 3

Rotatable Bonds 5

Note on Stereochemistry: The CAS 42412-86-2 and the InChIKey provided correspond to the

racemic mixture. The compound possesses a chiral center at the

-position of the propanoate chain. In biological systems, the (R)-enantiomer typically

exhibits higher auxin activity.

Synthesis & Experimental Protocols
Chemical Synthesis (Fisher Esterification)
The most robust method for generating the racemic ester for modeling standards is acid-

catalyzed Fisher esterification. This protocol ensures high yield and purity suitable for spectral

validation.

Reagents:
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2-Phenoxypropanoic acid (1.0 eq)

Propan-2-yl alcohol (Isopropanol) (Excess, solvent/reactant)

Sulfuric acid (

) (Catalytic, 0.1 eq)

Toluene (for azeotropic water removal, optional)

Protocol:

Dissolution: Dissolve 10 mmol of 2-phenoxypropanoic acid in 30 mL of anhydrous

isopropanol.

Catalysis: Add 0.5 mL of conc.

dropwise while stirring.

Reflux: Heat the mixture to reflux (

) for 6-8 hours. Monitor reaction progress via TLC (Hexane:Ethyl Acetate 8:2) or HPLC.

Work-up:

Cool to room temperature and concentrate under reduced pressure to remove excess

isopropanol.

Redissolve the residue in Ethyl Acetate (50 mL).

Wash sequentially with saturated

(

mL) to remove unreacted acid, followed by brine.

Purification: Dry the organic layer over anhydrous

, filter, and evaporate. Purify via silica gel column chromatography if necessary.
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Enzymatic Kinetic Resolution
For researchers requiring enantiopure standards for docking studies, lipase-catalyzed

transesterification is preferred due to the high enantioselectivity of specific lipases toward the

phenoxypropanoate scaffold.

Protocol:

System: Biphasic system or organic solvent (e.g., hexane) with controlled water activity (

).

Enzyme: Candida cylindracea (CCL) or Pseudomonas fluorescens lipase.

Reaction: Incubate racemic Propan-2-yl 2-phenoxypropanoate with the lipase in

phosphate buffer (pH 7.0) or an organic solvent containing a nucleophile (e.g., n-butanol for

transesterification).

Outcome: The lipase preferentially hydrolyzes (or transesterifies) the (R)-enantiomer, leaving

the (S)-ester enriched, or vice versa depending on the specific enzyme strain.

Synthesis Workflow Diagram
The following diagram illustrates the parallel pathways for chemical synthesis and enzymatic

resolution.

2-Phenoxypropanoic Acid
(Racemic)

Chemical Synthesis
(H2SO4, Isopropanol)Reflux

Enzymatic Resolution
(Lipase, Buffer)

Hydrolysis

Propan-2-yl 2-phenoxypropanoate
(Racemic Ester)

Esterification

(R)-Acid + (S)-Ester
(Kinetic Resolution)

Stereoselective

Click to download full resolution via product page

Figure 1: Synthetic pathways for generating the racemic modeling standard and enantiopure

derivatives.
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Modeling Applications & Logic
QSAR and Lipophilicity
Propan-2-yl 2-phenoxypropanoate is a classic "prodrug" model in agrochemistry. The free

acid (2-phenoxypropanoic acid) is the active auxin mimic, but it is polar (

). Esterification with the isopropyl group significantly increases lipophilicity (LogP shifts from
~1.5 to >3.0), enhancing cuticular penetration in plants or membrane permeability in biological
assays.

Modeling Strategy:

Input: Use the SMILES CC(C)OC(=O)C(C)Oc1ccccc1 to generate 3D conformers.

Docking: When docking into esterases (e.g., PDB: 1Q0R), ensure the carbonyl oxygen is

positioned near the oxyanion hole (Gly-Gly-Ala motif).

Electronic Parameters: The phenoxy ring acts as an electron-rich donor. Substitutions on the

ring (e.g., Cl, Me) modulate the pKa of the leaving group during hydrolysis, a key parameter

in QSAR equations for hydrolysis rates.

Metabolic Stability Workflow
In drug development, this compound models the stability of labile esters in plasma. It is rapidly

hydrolyzed by carboxylesterases.
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Figure 2: Metabolic hydrolysis pathway mediated by carboxylesterases.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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